N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide
Description
This compound features a benzothiophene core substituted with a cyano group at the 3-position and tethered via an acetamide linkage to a 6-methyl-1,6-naphthyridine moiety bearing a sulfanyl bridge and a second cyano group. The structural complexity arises from the fused bicyclic systems (tetrahydrobenzothiophene and tetrahydro-naphthyridine), which confer rigidity and influence electronic properties.
Properties
IUPAC Name |
2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS2/c1-26-7-6-17-14(11-26)8-13(9-22)20(24-17)28-12-19(27)25-21-16(10-23)15-4-2-3-5-18(15)29-21/h8H,2-7,11-12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTSBFYIXCBIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the benzothiophene core through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution or other suitable methods.
- Coupling of the benzothiophene and naphthyridine moieties using thiol-based linkers.
- Final acylation to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of cyano groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the cyano group would yield primary amines.
Scientific Research Applications
Research has indicated that this compound exhibits significant anti-inflammatory activity . In silico studies suggest that it has a strong affinity for 5-lipoxygenase (5-LOX) , an enzyme crucial in inflammatory processes. The binding interactions imply that it may selectively inhibit 5-LOX while exhibiting minimal interaction with cyclooxygenase (COX) enzymes. This selectivity could lead to fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Potential Therapeutic Applications
Given its biological properties, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide holds promise for various therapeutic applications:
- Anti-inflammatory Drug Development : Its selective inhibition of 5-lipoxygenase positions it as a candidate for developing new anti-inflammatory medications. This could be particularly beneficial for conditions like arthritis or other inflammatory diseases.
- Cancer Treatment : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The structural features allow for the potential targeting of specific cancer pathways .
- Neuroprotective Effects : Some research indicates that compounds with similar structures may exhibit neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound better, a comparison with related compounds can be insightful:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide | Benzothiophene core | Anti-inflammatory | Lacks naphthyridine moiety |
| N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide | Pyrazole and naphthalene | Anticancer | Different mechanism of action |
| N-(3-cyano-N-(4-methylpyrimidin-2-yl)acetamide | Pyrimidine derivative | Antimicrobial | Simpler structure without thiophene |
This table illustrates how N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-y)-2-[...]-acetamide stands out due to its dual-targeting potential against inflammatory pathways while maintaining selectivity for specific enzymes.
Case Studies and Research Insights
Several studies have explored the synthesis and evaluation of this compound's biological activities:
- Synthesis Pathways : The synthesis typically involves multi-step reactions starting from appropriate precursors to form the benzothiophene derivative followed by subsequent reactions to introduce the naphthyridine moiety .
- In Vitro Studies : In vitro evaluations have demonstrated the compound's efficacy in inhibiting 5-lipoxygenase activity compared to traditional NSAIDs .
- Animal Models : Preliminary animal studies have shown promising results in reducing inflammation markers in models of arthritis .
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
DNA Intercalation: Inserting between DNA bases and affecting transcription and replication.
Comparison with Similar Compounds
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
- Core Structure: Replaces the naphthyridine with a triazoloquinoline ring.
- This compound’s antitumor activity is hypothesized to stem from intercalation or kinase inhibition, diverging from the naphthyridine analogue’s mechanism .
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide
- Core Structure : Substitutes naphthyridine with a cyclohepta[b]pyridine.
- Impact : The seven-membered ring introduces conformational flexibility, possibly reducing binding affinity compared to the rigid naphthyridine counterpart. Molecular weight increases (422.57 g/mol vs. 422.57 g/mol for the target compound), but solubility remains comparable .
Functional Analogues with Modified Sulfanyl-Linked Groups
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Modification : Uses a 1,3,4-oxadiazole-thiol group instead of naphthyridine.
- Biological Activity: Demonstrates antitubercular activity (MIC: 2–8 µg/mL against M. tuberculosis H37Rv), attributed to the oxadiazole’s ability to disrupt cell wall synthesis.
2-({(8E)-4-(4-Chlorophenyl)-8-(4-chlorobenzyliden)-3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl}sulfanyl)-N-arylacetamides
- Modification : Incorporates a chlorophenyl-substituted naphthyridine and arylacetamide.
- Impact : The chloro groups enhance hydrophobicity and electron-withdrawing effects, improving antiarrhythmic activity (IC₅₀: 0.8 µM for sodium channel blockade). This contrasts with the target compound’s unsubstituted aryl groups, suggesting tailored applications for cardiovascular vs. oncological targets .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.
- Molecular Formula : C23H24N4OS2
- Molecular Weight : 436.59 g/mol
- CAS Number : 443120-82-9
The compound acts as an inhibitor of specific kinases within the mitogen-activated protein kinase (MAPK) family. Notably, it has been identified as a selective inhibitor of JNK2 and JNK3 kinases. In a study, compounds derived from this class exhibited significant inhibitory activity against JNK3 with pIC50 values of 6.7 and 6.6 for specific derivatives . The unique binding mode observed through X-ray crystallography suggests that the cyano substituent forms hydrogen bonds within the ATP-binding site of the kinase .
Anti-inflammatory Activity
In silico studies have indicated that related compounds exhibit anti-inflammatory properties through inhibition of enzymes such as 5-lipoxygenase (5-LOX). The binding energy calculations suggest that these compounds could be optimized for better efficacy as selective inhibitors of inflammatory pathways .
Antitumor Activity
Research has shown that benzothiophene derivatives similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide possess cytotoxic effects against various cancer cell lines. The structural modifications influence their activity against tumor cells by targeting specific signaling pathways involved in cell proliferation and survival .
Case Studies
- JNK Inhibition : A series of related compounds were tested for their ability to inhibit JNK kinases. The most potent inhibitors demonstrated significant selectivity over other MAPK family members such as JNK1 and ERK2. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
- In Vitro Anti-inflammatory Assays : Compounds derived from this scaffold were evaluated for their anti-inflammatory potential using cellular models. Results indicated a notable reduction in pro-inflammatory cytokine production when treated with these inhibitors compared to controls .
Data Tables
| Compound | Target Kinase | pIC50 Value | Selectivity |
|---|---|---|---|
| Compound 5a | JNK3 | 6.7 | High |
| Compound 11a | JNK3 | 6.6 | High |
| Compound X | JNK1 | < 5 | Low |
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis requires precise control of reaction conditions (temperature, solvent polarity, and reaction time) to avoid side reactions, particularly due to the reactivity of the cyano and sulfanyl groups. Multi-step protocols involving nucleophilic substitution or thiol-ene reactions are common. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures structural fidelity .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- NMR Spectroscopy : ¹H NMR can resolve the tetrahydrobenzothiophen and naphthyridine protons, while ¹³C NMR confirms cyano (C≡N) and acetamide carbonyl (C=O) groups.
- Mass Spectrometry : HRMS with electrospray ionization (ESI) provides exact mass confirmation.
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity, especially for residual solvents or unreacted intermediates .
Q. How can functional group reactivity guide derivatization strategies for this compound?
The sulfanyl (-S-) and cyano (-C≡N) groups are prime sites for modification. For example:
- Sulfanyl : Oxidize to sulfone/sulfoxide for enhanced solubility.
- Cyano : Hydrolyze to carboxylic acid or reduce to amine for bioactivity modulation. Reaction conditions must balance steric hindrance from the tetrahydroaromatic cores .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay-specific conditions (e.g., pH, redox environments). Mitigation strategies include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.
- Structural Dynamics : Molecular dynamics (MD) simulations can predict conformational changes affecting target binding .
Q. What computational approaches optimize reaction pathways for scale-up?
- Density Functional Theory (DFT) : Models transition states to identify rate-limiting steps.
- Process Simulation : Tools like COMSOL Multiphysics integrate thermodynamics and kinetics to predict solvent effects or catalyst efficiency.
- Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent polarity index, temperature gradients) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., methyl→ethyl on the naphthyridine ring).
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with bioactivity.
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions .
Q. What methodologies address solubility and bioavailability challenges?
- Salt Formation : Pair the acetamide with HCl or sodium to enhance aqueous solubility.
- Nanoparticulate Formulations : Use solvent evaporation to prepare PLGA nanoparticles.
- Prodrug Strategies : Mask polar groups (e.g., cyano→amide) for passive diffusion, with enzymatic cleavage in vivo .
Data Contradiction Analysis
Q. Conflicting NMR and HRMS How to troubleshoot?
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish satellite peaks from impurities.
- Isotopic Patterns : HRMS isotopic clusters confirm molecular formula; deviations suggest adducts or fragmentation.
- Synchrotron XRD : Resolve crystallographic data to validate structural assignments .
Discrepancies between computational predictions and experimental binding affinities
- Force Field Calibration : Adjust parameters for non-covalent interactions (π-π stacking, H-bonding).
- Solvent Effects : Explicit solvent MD simulations account for hydration entropy.
- Experimental Validation : Surface plasmon resonance (SPR) or ITC provides quantitative binding constants .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
